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Compound of Interest

Compound Name: Ethyl 3-methyl-4-oxopentanoate

CAS No.: 55424-74-3

Cat. No.: B3053702 Get Quote

CAS: 55424-74-3 | Formula: C₈H₁₄O₃ | M.W.: 158.20 g/mol [1][2]

Executive Summary & Compound Profile
Ethyl 3-methyl-4-oxopentanoate is a specialized γ-keto ester building block used in the

synthesis of complex pharmaceutical intermediates, particularly for accessing chiral

heterocyclic scaffolds via cyclization (e.g., Nazarov-type reactions) or asymmetric reduction.[1]

[2]

Unlike its unmethylated analog (Ethyl Levulinate), the presence of the C3-methyl group

introduces a chiral center, making the enantiomeric purity and elemental composition critical

quality attributes (CQAs). This guide establishes the Elemental Analysis (CHN) reference

standards required to distinguish high-purity reagent grade material from technical grade

precursors containing solvent traps or inorganic salts.[2]

Chemical Structure & Identity[1][3][4][5][6][7][8][9][10]
IUPAC Name: Ethyl 3-methyl-4-oxopentanoate[2][3][4]

SMILES:CCOC(=O)CC(C)C(=O)C

Key Feature: Gamma-position ketone with Beta-position methyl substitution relative to the

ester.[1][2][4]
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Elemental Analysis Reference Data
The "Gold Standard" for bulk purity validation is Combustion Analysis (CHN).[2] Unlike spectral

methods (NMR/MS), EA detects non-protonated impurities (water, inorganic salts) that can

skew stoichiometric calculations in drug development.[2]

Theoretical Reference Values
The following data represents the theoretical composition for 100% pure Ethyl 3-methyl-4-
oxopentanoate.

Element Symbol Count
Atomic
Mass

Mass
Contribut
ion

Theoretica

l % (w/w)

Acceptabl

e

Tolerance

Carbon C 8 12.011 96.09 60.74% ± 0.40%

Hydrogen H 14 1.008 14.11 8.92% ± 0.40%

Oxygen O 3 15.999 48.00 30.34%

N/A

(Calculated

)

Diagnostic Interpretation of Deviations
Experimental values falling outside the ±0.4% tolerance indicate specific contamination issues

common to this liquid ester.
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Observation Likely Contaminant Causality & Mechanism

Low %C, High %H Water (H₂O)

The ester is hygroscopic.[1][2]

Absorbed atmospheric

moisture dilutes Carbon

content while inflating

Hydrogen relative to Carbon.

[2]

Low %C, Low %H Inorganic Salts

Residual drying agents

(Na₂SO₄, MgSO₄) or catalysts

(bromides from synthesis) are

non-combustible, lowering all

organic percentages.

High %C Solvent Trap (EtOAc)

Residual Ethyl Acetate

(C₄H₈O₂, %C=54.5%) would

actually lower %C. Correction:

Residual Toluene (%C=91%)

from extraction would

significantly raise %C.

Comparative Performance Guide: Analytical &
Synthetic
This section objectively compares Ethyl 3-methyl-4-oxopentanoate against alternative

building blocks and analytical methods to justify its selection and validation strategy.

A. Analytical Method Comparison: Why EA?
For a drug development workflow, relying solely on one method is insufficient.[2]
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Feature
Elemental Analysis

(EA)

qNMR (Quantitative

H-NMR)
GC-MS

Primary Output
Bulk Purity (%

Composition)

Structural Identity &

Molar Ratio

Volatile Impurity

Profile

Blind Spot
Cannot distinguish

isomers

Inorganic salts

(invisible)

Non-volatile

oligomers/salts

Precision High (<0.3% variance)
Medium (depends on

internal std)

High (for specific

peaks)

Verdict

Mandatory for

Certificate of Analysis

(CoA) to prove

absence of

inorganics/water.[1]

Complementary for

confirming the

methylation position

(C3 vs C4).

Complementary for

detecting solvent

residues.[2]

B. Synthetic Utility Comparison
Comparing the C3-methylated variant to standard keto-esters.

Compound Structure Type Stability Profile
Synthetic
Application

Ethyl 3-methyl-4-

oxopentanoate

γ-Keto Ester

(Branched)

High. Less prone to

enolization than β-

keto esters.[1][2]

Access to 3,4-

disubstituted pyrroles

and chiral lactones.[1]

[2]

Ethyl Acetoacetate β-Keto Ester

Low. Highly acidic α-

protons; prone to

polymerization.[1][2]

General synthesis of

heterocycles; lacks

the specific C3-methyl

chirality.[1][2]

Ethyl Levulinate γ-Keto Ester (Linear)
High. Very stable.[1]

[2]

Biofuel additive;

precursor to

unsubstituted

pyrrolidones.[2]
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Performance Insight: The C3-methyl group in Ethyl 3-methyl-4-oxopentanoate sterically

hinders nucleophilic attack at the β-position, requiring higher activation energies for cyclization

compared to Ethyl Levulinate, but offering superior regiocontrol in asymmetric synthesis.[1][2]

Experimental Protocols (Self-Validating)
Protocol A: Sample Preparation for CHN Analysis
Since the compound is a liquid with potential volatility and hygroscopicity, standard open-tin

boat methods often fail.[1]

Equipment: Microbalance (readability 0.001 mg), Soft Tin Capsules (for liquids), Sealing

Press.

Standardization: Run Acetanilide (C₈H₉NO) standard (Theoretical C: 71.09%) in triplicate.

Acceptance criteria: ±0.15%.[2]

Sample Encapsulation:

Tare a clean tin capsule.[2]

Using a micro-syringe, inject 1.5 – 2.5 mg of Ethyl 3-methyl-4-oxopentanoate deep into

the capsule.[2]

Crucial Step: Immediately cold-weld the capsule using the sealing press to prevent

evaporation of the volatile ester.[2]

Weigh the sealed capsule immediately.[2] Drifting weight indicates a leak; discard and

repeat.[2]

Combustion: Analyze using a dynamic flash combustion system (e.g., Thermo FlashSmart or

Elementar vario) at 950°C with O₂ injection.

Protocol B: Self-Validating Purity Check (The
"Difference" Method)
To validate the EA result, cross-reference with moisture content.[2]
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Measure Water Content (KF) via Karl Fischer titration.[2]

Calculate "Dry Basis" EA: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="ng-star-inserted display">

If ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-

inserted">

matches Theoretical C (60.74%) within ±0.4%, the impurity is solely water. If not, organic
impurities or salts are present.[2]

Visualization: Validation Workflow
The following diagram illustrates the decision logic for releasing this material for synthesis

based on EA data.
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Crude Ethyl 3-methyl-4-oxopentanoate

Distillation / Column Chromatography

Analytical Triad

Elemental Analysis (CHN) 1H-NMR / qNMR Karl Fischer (Water)

Data Evaluation

C% within ±0.4%? Correct Isomer? <0.5% H2O?

RELEASE for Synthesis
(Purity > 98%)

All Pass

Fail: High Moisture
(Re-dry)

Low C%, High H%

Fail: Structure/Salt
(Re-purify)

Low C%, Low H%

Click to download full resolution via product page

Caption: Logical workflow for validating Ethyl 3-methyl-4-oxopentanoate purity using

Elemental Analysis as the gatekeeper metric.
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International Conference on Harmonisation (ICH).Q6A Specifications: Test Procedures and

Acceptance Criteria for New Drug Substances and New Drug Products.[2] (Guidance on

establishing purity tolerances).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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